4-(4-bromo-1H-pyrazol-1-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-1-9-10(2-5)6-3-11-4-8-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIMCUBPQPBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=CSC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Crystallographic Analysis of 4 4 Bromo 1h Pyrazol 1 Yl Thiazole and Derivatives
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Determination of Molecular Conformation and Geometry
X-ray crystallography has been instrumental in confirming the chemical structures of novel heterocyclic compounds containing pyrazole (B372694) and thiazole (B1198619) moieties. For instance, the structure of a complex molecule featuring a pyrazoline and a triazolyl-thiazole was confirmed by single-crystal X-ray diffraction, revealing the intricate connectivity of the heterocyclic rings. nih.gov In a related study, the structures of six newly synthesized heterocycles containing pyrazoline, thiazole, and triazole moieties were unequivocally established using this technique. nih.govresearchgate.net
The analysis of a derivative, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, revealed that the asymmetric unit consists of one molecule. researchgate.net This molecule is comprised of several distinct ring systems: two bromophenyl groups, a thiazolyl group, a pyrazolyl group, and a fluorophenyl group. researchgate.net The central pyrazole ring in a related derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, adopts an envelope conformation, with the methine-C13 atom acting as the flap. nih.gov This deviation from planarity is a key conformational feature. The molecule exhibits a twisted geometry, as evidenced by the dihedral angles between the pyrazole ring and the adjacent thiazole and triazole rings, which are 18.81 (15)° and 1.83 (16)°, respectively. nih.gov
In another example, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one showed that the molecule is essentially planar, with a minimal interplanar angle of 3.31 (7)° between the pyrazole and benzothiazole (B30560) rings. researchgate.net
| Parameter | Value |
| Compound Name | 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole |
| Formula | C₂₄H₁₆Br₂FN₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.9517(9) |
| b (Å) | 5.4857(3) |
| c (Å) | 27.9582(17) |
| β (°) | 102.434(6) |
| V (ų) | 2239.4(2) |
| Z | 4 |
Table 1: Crystallographic Data for a 4-(4-bromo-1H-pyrazol-1-yl)thiazole Derivative. researchgate.net
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent interactions. These supramolecular interactions, including hydrogen bonding and π–π stacking, play a crucial role in the stability of the crystal structure.
In the crystal structure of 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole, a variety of intermolecular forces are at play. nih.gov These include C—H⋯N, C—H⋯F, and C—H⋯π interactions. nih.gov Furthermore, π–π interactions are observed between the thiazole and triazole rings, with a centroid–centroid distance of 3.571 (2) Å, linking the molecules into a three-dimensional architecture. nih.gov Similarly, in a dihydropyrazole derivative, π–π interactions with a centroid–centroid distance of 3.7327 (11) Å link molecules into centrosymmetric dimers, which are further connected by weak C—H⋯S, C—H⋯N, and C—H⋯O interactions to form a complex 3D array. iucr.org
The crystal packing of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one reveals that the carbonyl oxygen atom acts as an acceptor for four C—H donors, with one particularly short H⋯O contact of 2.25 Å. researchgate.net This intricate network of hydrogen bonds contributes to the formation of a double-layer structure parallel to the (01) plane. researchgate.net
Investigation of Isostructurality in Related Pyrazole-Thiazole Systems
Isostructurality, the phenomenon where different compounds crystallize in the same or similar structures, is of significant interest in crystal engineering. The synthesis and crystallographic analysis of 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its 4-fluorophenyl analog revealed that these materials are isostructural. Both crystallize in the triclinic, P-1 space group, with two independent molecules in the asymmetric unit that adopt similar conformations.
In the broader context of pyrazole chemistry, the 4-halogenated-1H-pyrazoles exhibit interesting structural trends. While the 4-bromo- and 4-chloro-1H-pyrazoles are isostructural, forming trimeric hydrogen-bonding motifs, the 4-fluoro- (B1141089) and 4-iodo-1H-pyrazoles form non-isostructural catemers. mdpi.com This highlights how subtle changes in halogen substitution can lead to different supramolecular assemblies. mdpi.com
Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structures of newly synthesized compounds and for providing insights into their electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
For a series of novel pyrazolyl-thiazole derivatives, ¹H and ¹³C NMR spectra were recorded to confirm their structures. nih.gov In the ¹H NMR spectrum of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, two singlets at δ 7.17 and 7.42 were assigned to the pyrazole C4 and thiazole C5 protons, respectively. nih.gov The ¹³C NMR spectrum of this compound showed characteristic C–F coupling, further confirming the presence of the fluorophenyl group. nih.gov
The ¹H NMR spectra of 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles showed characteristic signals for the pyrazoline protons as three double doublets in the regions of 3.24–3.28, 3.98–3.99, and 5.54–3.54 ppm. nih.gov For a related pyrazole-carbothioamide derivative, the ¹H NMR spectrum displayed two doublets at 13.6 (J = 18.2 Hz) and 5.86 (J = 8.1 Hz) corresponding to the CH₂ protons of the pyrazoline ring. nih.gov
The table below presents typical ¹H NMR chemical shifts for protons in a this compound-related compound.
| Proton | Chemical Shift (δ, ppm) |
| Pyrazole H-3 | 7.61 (s) |
| Pyrazole H-5 | 7.48 (s) |
Table 2: ¹H NMR Data for a 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of novel thiazole-anchored pyrazolyl benzoxazoles, IR spectroscopy was used to identify key functional groups. orientjchem.org For example, the spectrum of (1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone showed absorption bands at 3085 cm⁻¹ (O-H), 1656 cm⁻¹ (C=O), and 1612 cm⁻¹ (C=N). orientjchem.org
A comparative analysis of the experimental and theoretical IR spectra of 4-halogenated-1H-pyrazoles has also been conducted, providing insights into the vibrational modes of these molecules. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound and Derivatives
Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and the elucidation of the structural characteristics of this compound and its derivatives through fragmentation analysis. This section explores the mass spectrometric behavior of these compounds, providing insights into their ionization and subsequent decomposition pathways.
In the mass spectra of related pyrazolyl-thiazole derivatives, the molecular ion peak is typically observed, confirming the molecular weight of the synthesized compound. For example, in the analysis of various pyrazolyl-thiazole derivatives, the molecular ion peaks were found to match the expected molecular weights, thereby confirming their molecular formulas. nih.gov
The fragmentation of the this compound core would likely proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions. Common fragmentation patterns for pyrazole rings involve the loss of HCN or N₂. The thiazole ring can undergo cleavage to lose fragments such as HCN, HCS, or the entire thiazole ring itself.
For more complex derivatives, the fragmentation is influenced by the nature and position of the substituents. In a study on 3-{2-[N'-(1,3-disubstituted-1H-pyrazol-4-yl-methylene)-hydrazino]-thiazol-4-yl}-chromen-2-one, the structures were confirmed by mass spectral studies alongside other spectroscopic methods.
A general approach to the fragmentation of pyrazole-thiazole systems often involves the initial cleavage at the bond linking the two heterocyclic rings. Subsequent fragmentation of the individual rings then occurs. For the bromo-substituted pyrazole moiety, the initial loss of the bromine atom or HBr is a plausible fragmentation step.
To illustrate the type of data obtained from mass spectrometry of related compounds, the following interactive table summarizes the mass spectral data for a selection of pyrazolyl-thiazole derivatives found in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data (m/z) |
| 2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | C₂₇H₂₅N₃O₂S | 455.58 | M⁺ at 455 |
| 2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | C₂₇H₂₄ClN₃O₂S | 489.02 | M⁺ at 489, M+2 |
| 2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | C₂₇H₂₄BrN₃O₂S | 534.47 | M⁺ at 533, M+2 at 535 |
| 5-Bromo-3-[4-oxo-2-(3-phenyl-5-thiophen-2-yl-4,5-dihydropyrazol-1-yl)-4H-thiazol-5-ylidene]-2,3-dihydro-1H-indol-2-one | C₂₄H₁₅BrN₄O₂S₂ | 535.44 | [M+H]⁺ at 535/537 |
This table presents data for derivatives of this compound to illustrate typical mass spectrometric findings for this class of compounds. Data for the parent compound is not available in the cited literature.
The fragmentation patterns of these derivatives provide a framework for predicting the behavior of this compound under mass spectrometric conditions. The initial ionization would generate the molecular ion, whose m/z value would confirm the molecular weight. Subsequent fragmentation would likely involve the cleavage of the pyrazole and thiazole rings and the loss of the bromine atom, leading to a series of daughter ions that are characteristic of the compound's structure.
Computational Chemistry and in Silico Investigations of 4 4 Bromo 1h Pyrazol 1 Yl Thiazole and Analogues
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.
Molecular docking studies on analogues of 4-(4-bromo-1H-pyrazol-1-yl)thiazole have identified potential binding interactions with several key protein targets implicated in various diseases.
For instance, a series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were docked into the active site of a phosphodiesterase 3 (PDE3) protein model. nih.gov The docking study revealed that these compounds fit well within the binding pocket of the enzyme. nih.gov Similarly, other pyrazolo-thiazole derivatives have been computationally evaluated against different targets. In a study targeting topoisomerase II, docking simulations suggested a binding mode for novel pyrazolo-thiazolo-pyridine conjugates within the protein's active site (PDB ID: 3QX3). mdpi.com
The binding mode for thiazole (B1198619) derivatives often involves a combination of hydrogen bonds and hydrophobic interactions. For example, the docking of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives with lanosterol (B1674476) 14α-demethylase showed interactions involving hydrogen bonding and π–π stacking. nih.gov In another study, thiazole derivatives targeting proteins like aromatase, EGFR, CDK2, and B-cell lymphoma 2 (Bcl-2) also showed promising binding affinities within the active sites of these proteins. researchgate.net The specific interactions often involve key amino acid residues that stabilize the ligand-protein complex, providing a structural basis for their potential biological activity.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These values provide a quantitative estimate of the strength of the receptor-ligand interaction.
Several studies on pyrazole-thiazole analogues have reported promising binding affinities. For a series of thiazolyl-pyrazole derivatives evaluated against the epidermal growth factor receptor (EGFR) kinase, the compounds showed binding affinities ranging from -1.3 to -3.4 kcal/mol. nih.gov In a study of pyridopyrazolo-triazine compounds, which share structural similarities, the free binding energy was calculated to be as high as -7.8182 kcal/mol when docked into the active site of the target protein (PDB ID: 5IVE). nih.gov
A series of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives demonstrated significant inhibitory activity against human PDE3A, with IC50 values ranging from 0.24 ± 0.06 to 16.42 ± 0.14 μM. nih.gov The most potent of these, compound 6d, had an IC50 of 0.24 ± 0.06 μM for PDE3A. nih.gov Such data is critical for prioritizing compounds for further experimental testing.
Table 1: Predicted Binding Affinities of Pyrazole-Thiazole Analogues against Various Protein Targets
| Compound/Analogue Series | Protein Target | Predicted Binding Affinity / IC50 | Reference |
|---|---|---|---|
| Thiazolyl-pyrazole derivatives (e.g., 10a, 6d) | EGFR Kinase | -1.3 to -3.4 kcal/mol | nih.gov |
| 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives (e.g., 6d) | PDE3A | IC50 = 0.24 ± 0.06 μM | nih.gov |
| Pyridopyrazolo-triazine compound (6a) | Protein (PDB ID: 5IVE) | -7.8182 kcal/mol | nih.gov |
| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole (4a) | Lanosterol 14α-demethylase | -8.715 kcal/mol | nih.gov |
Structure-Activity Relationship (SAR) Analysis through Computational Approaches
Computational SAR studies help to understand how chemical structure relates to biological activity. For pyrazolyl-thiazole derivatives, SAR analysis has revealed that the nature and position of substituents on the phenyl and thiazole rings significantly influence their activity. nih.gov The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) and nitro (NO2) groups, has been found to be particularly influential on the antimicrobial activity of these compounds. nih.gov This suggests that the bromo-substituent in this compound is likely a key determinant of its biological profile.
In a series of 1,3-thiazole derivatives investigated as cholinesterase inhibitors, the type of substituent on the acyl moiety was found to be critical, though a simple relationship between structure and IC50 values was not always evident. academie-sciences.fr For instance, derivatives with N-heterocyclic substituents showed potent inhibition of acetylcholinesterase (AChE). academie-sciences.fr These computational insights are vital for guiding the rational design of new, more potent analogues.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations have been employed for thiazole-containing compounds to confirm the stability of the predicted binding poses.
In a study of thiazole derivatives targeting lanosterol 14α-demethylase, MD simulations confirmed the stability of the ligand-protein complex. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) provided insights into the conformational stability and flexibility of the complex during the simulation. nih.gov Similarly, MD simulations were used to explore the binding mode of pyrazole-containing imide derivatives with the heat shock protein 90α (Hsp90α), lending further support to the docking results. researchgate.net Research on pyrazole-pyrazoline hybrids also utilized MD simulations of up to 100 nanoseconds to confirm stable interactions within the target binding site. researchgate.net
Quantum Chemical Calculations and Electronic Structure Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For a thiazole derivative, DFT and Natural Bond Orbital (NBO) analyses were performed to understand its geometry and electron delocalization. nih.gov Furthermore, Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI), and Reduced Density Gradient (RDG) studies highlighted the importance of non-covalent interactions in stabilizing the molecule's structure. nih.gov These computational methods provide a deeper understanding of the intrinsic electronic features that govern the molecule's reactivity and interaction capabilities.
Pharmacokinetic and Ligand Efficiency Assessments (In Silico)
In silico methods are also crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success. For an active thiazole derivative, the in silico ADME profile demonstrated favorable pharmacokinetic properties, including high predicted gastrointestinal absorption and a moderate lipophilicity index, underscoring its potential as a lead scaffold for antifungal agents. nih.gov
In another study, a potent PDE3 inhibitor from a series of pyrazole-thiazole analogues was found to be non-toxic in Swiss-albino mice at doses up to 100mg/kg over 28 days, a finding that can be correlated with in silico toxicity predictions. nih.gov These computational assessments help to identify potential liabilities early in the drug discovery process, allowing for the selection of candidates with more favorable drug-like properties.
Biological Activity Spectrum and Mechanistic Exploration of Pyrazolyl Thiazole Scaffolds
Antimicrobial Activity Research
The pyrazolyl-thiazole scaffold is a cornerstone in the development of novel antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens. The incorporation of a bromine atom can further enhance this activity, a feature observed in several studies.
Antibacterial Efficacy Investigations
The antibacterial potential of pyrazolyl-thiazole derivatives has been extensively investigated against both Gram-positive and Gram-negative bacteria. The inherent properties of the pyrazole (B372694) and thiazole (B1198619) rings contribute to their ability to interfere with essential bacterial processes.
A series of novel pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov While not a direct thiazole analog, the study highlights the antimicrobial potential of the pyrazole core. Several newly synthesized compounds demonstrated considerable activity against a panel of microorganisms. nih.gov For instance, hydrazone derivatives showed remarkable antibacterial effects. nih.gov
In another study, pyrazole-based thiazole derivatives were synthesized and showed significant antibacterial activity against Staphylococcus aureus and Haemophilus influenzae. chemscene.com Furthermore, a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were investigated, with some derivatives showing moderate activity against Escherichia coli and Staphylococcus aureus. chemscene.com The hybridization of these two heterocyclic systems is a recurring strategy in the quest for potent antibacterial agents. acs.org
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |
| Hydrazone derivatives of pyrazole | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | MIC: 62.5–125 µg/mL | nih.gov |
| Pyrazole-based thiazole derivatives | Staphylococcus aureus, Haemophilus influenzae | Significant activity | chemscene.com |
| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | Escherichia coli, Staphylococcus aureus | Moderate activity | chemscene.com |
| Thiazol-4-one/thiophene-bearing pyrazole derivatives | Gram-positive and Gram-negative bacteria | Inhibition zones: 25-33 mm | acs.org |
Antifungal Efficacy Investigations
The antifungal properties of pyrazolyl-thiazole scaffolds are also well-documented. These compounds have shown efficacy against a range of fungal pathogens, often through mechanisms that disrupt fungal cell integrity or essential enzymatic pathways.
In the same study that demonstrated antibacterial activity, hydrazone derivatives of pyrazole also exhibited notable antifungal activity against Candida albicans and Aspergillus niger. nih.gov One particular derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed high antifungal activity with a minimum inhibitory concentration (MIC) ranging from 2.9 to 7.8 µg/mL. nih.gov
Furthermore, certain thiazol-4-one/thiophene-bearing pyrazole derivatives have shown excellent activity against fungal pathogens, with inhibition zones ranging from 28 to 32 mm against Candida albicans isolates. acs.org
| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/Inhibition Zone) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans, Aspergillus niger | MIC: 2.9–7.8 µg/mL | nih.gov |
| Thiazol-4-one/thiophene-bearing pyrazole derivatives | Candida albicans | Inhibition zones: 28-32 mm | acs.org |
Antitubercular Activity Studies
The fight against tuberculosis has benefited from the exploration of novel heterocyclic compounds, with pyrazolyl-thiazole derivatives emerging as a promising class of antitubercular agents. Their mode of action often involves the inhibition of key enzymes essential for the survival of Mycobacterium tuberculosis. Thiazole and its derivatives have been a focus in the development of antitubercular drugs. researchgate.net
Anticancer Activity Research
The pyrazolyl-thiazole scaffold has been identified as a privileged structure in the design of anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases and induction of apoptosis.
Several pyrazole derivatives have been reported to possess potent anticancer activities. nih.govcu.edu.eg The hybridization of pyrazole and thiazole rings has led to the development of compounds with significant antiproliferative effects. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized, and one derivative, compound 4c , was found to be the most active, with IC50 values of 2.57 ± 0.16 µM against MCF-7 and 7.26 ± 0.44 µM against HepG2 cancer cell lines. mdpi.comresearchgate.net Another bromo-substituted derivative, 4b (2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one), also showed moderate cytotoxic activity. mdpi.com
Furthermore, some pyrazolyl-thiazole derivatives have been investigated as inhibitors of specific molecular targets in cancer cells, such as the epidermal growth factor receptor (EGFR). researchgate.net
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one) | MCF-7 (Breast), HepG2 (Liver) | 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2) | mdpi.comresearchgate.net |
| Compound 4b (2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one) | MCF-7, HepG2 | Moderate activity | mdpi.com |
Antihyperglycemic and Antidiabetic Activity Investigations
Recent research has highlighted the potential of pyrazolyl-thiazole derivatives in the management of diabetes. These compounds can exert their antihyperglycemic effects through the inhibition of key digestive enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.
A novel series of 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives were synthesized and evaluated for their in vitro antidiabetic activity. researchgate.net Several of these compounds showed promising inhibitory effects on α-amylase and α-glucosidase. researchgate.net Specifically, a series of thiazole derivatives with a pyrazole scaffold demonstrated high inhibitory activities against α-glucosidase, with IC50 values ranging from 0.128 to 0.314 μM, and against α-amylase, with IC50 values between 7.74 and 35.85 μM. nih.gov
The presence of a hydrazine-thiazole-nitro compound hybrid has also been investigated for its antioxidant and potential antidiabetic activities. scielo.br
| Compound/Derivative Class | Target Enzyme(s) | Activity (IC50) | Reference |
| Thiazole derivatives with pyrazole scaffold | α-Glucosidase | 0.128–0.314 μM | nih.gov |
| Thiazole derivatives with pyrazole scaffold | α-Amylase | 7.74–35.85 μM | nih.gov |
Enzyme Inhibition Studies
The ability of pyrazolyl-thiazole scaffolds to inhibit specific enzymes is a key aspect of their therapeutic potential. Beyond the digestive enzymes involved in diabetes, these compounds have been shown to target other critical enzymes implicated in various diseases.
For example, certain pyrazole derivatives have been identified as potent inhibitors of vesicular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. Compound 4c from a series of thiazole derivatives demonstrated significant VEGFR-2 inhibition with an IC50 value of 0.15 µM. researchgate.net This highlights the potential of this scaffold in the development of anti-angiogenic cancer therapies.
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one) | VEGFR-2 | 0.15 µM | researchgate.net |
Cholinesterase Inhibitory Activity
The quest for effective treatments for neurodegenerative disorders like Alzheimer's disease has spurred research into cholinesterase inhibitors. Pyrazolyl-thiazole scaffolds have emerged as a promising area of investigation due to their structural similarities to known inhibitors and their potential for molecular hybridization.
A series of thiazolyl-pyrazoline derivatives were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov In one study, the compound 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole was identified as the most effective AChE inhibitor, with an inhibition rate of 38.5±2.85%. nih.gov Conversely, 2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole demonstrated the highest inhibitory activity against BChE at 43.02±2.71%. nih.gov It is noteworthy that the presence of a fluoro substituent appeared to be important for BChE inhibitory activity. nih.gov
Further research into thiazolyl-pyrazoline hybrids has shown that these compounds can act as dual inhibitors of cholinesterases and monoamine oxidase B, another enzyme implicated in neurodegenerative diseases. nih.gov The design of these hybrid molecules often involves the combination of thiazole and pyrazoline scaffolds, both of which are known to possess a range of pharmacological activities. nih.govnih.gov For instance, thiazole is a core component of acotiamide, a drug that enhances acetylcholine release through AChE inhibition. nih.govnih.gov Similarly, pyrazoline derivatives have been reported to inhibit both cholinesterases and monoamine oxidases. nih.gov
In another study, novel thiazolylhydrazone derivatives were synthesized and tested for their cholinesterase inhibitory potential. nih.gov The compounds 3a , 3c , and 3i from this series exhibited significant inhibition of AChE, with IC₅₀ values of 0.0496 ± 0.002 µM, 0.0317 ± 0.001 µM, and 0.2158 ± 0.010 µM, respectively. nih.gov Notably, compound 3c was identified as a potential dual binding site inhibitor of AChE. nih.gov Docking studies revealed that the thiazole ring of this compound interacts with the Trp286 residue in the enzyme's active site, while the 4-fluorophenyl ring interacts with Trp86. nih.gov
Additionally, a series of N-phenylacetamide derivatives containing a pyrazole ring were synthesized and evaluated. researchgate.net The most active compound in this series, 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide , displayed an IC₅₀ value of 6.68 µM against AChE. researchgate.net
These findings underscore the potential of pyrazolyl-thiazole and related scaffolds in the development of new cholinesterase inhibitors for the management of neurodegenerative diseases.
Interactive Data Table: Cholinesterase Inhibitory Activity of Pyrazolyl-Thiazole Derivatives
| Compound | Target Enzyme | % Inhibition | IC₅₀ (µM) |
| 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole | AChE | 38.5 ± 2.85 | Not Reported |
| 2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole | BChE | 43.02 ± 2.71 | Not Reported |
| Thiazolylhydrazone 3a | AChE | >50% at 10⁻⁴ M | 0.0496 ± 0.002 |
| Thiazolylhydrazone 3c | AChE | >50% at 10⁻⁴ M | 0.0317 ± 0.001 |
| Thiazolylhydrazone 3i | AChE | >50% at 10⁻⁴ M | 0.2158 ± 0.010 |
| 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide | AChE | Not Reported | 6.68 |
Phosphodiesterase (PDE3) Inhibitory Activity
Phosphodiesterase 3 (PDE3) is a key enzyme in cardiovascular regulation, and its inhibition can lead to increased cardiac contractility. Research has explored the potential of pyrazolyl-thiazole derivatives as PDE3 inhibitors for the development of new cardiotonic agents.
A series of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were designed, synthesized, and evaluated for their inhibitory activity against human PDE3A and PDE3B. nih.gov The entire set of these compounds demonstrated considerable inhibition of PDE3A, with IC₅₀ values ranging from 0.24 ± 0.06 to 16.42 ± 0.14 μM. nih.gov Their inhibitory activity against PDE3B was comparatively lower, with IC₅₀ values between 2.34 ± 0.13 and 28.02 ± 0.03 μM. nih.gov
Among the synthesized derivatives, compound 6d emerged as the most potent inhibitor of PDE3A, with an IC₅₀ of 0.24 ± 0.06 μM, and also showed significant inhibition of PDE3B with an IC₅₀ of 2.34 ± 0.13 μM. nih.gov This compound was further investigated for its cardiotonic effects and was found to selectively modulate the force of contraction (63% ± 5) over the frequency rate (23% ± 2) at a concentration of 100 μM, drawing comparisons to the known cardiotonic agent Vesnarinone. nih.gov Docking studies supported the proposed mechanism of action, indicating that the compound fits into the active site of the PDE3 protein model. nih.gov
Interactive Data Table: PDE3 Inhibitory Activity of Pyrazolyl-Thiazole Derivatives
| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Most Potent Compound | Most Potent IC₅₀ (µM) |
| 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives | PDE3A | 0.24 ± 0.06 - 16.42 ± 0.14 | 6d | 0.24 ± 0.06 |
| 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives | PDE3B | 2.34 ± 0.13 - 28.02 ± 0.03 | 6d | 2.34 ± 0.13 |
Other Relevant Enzyme Targets
Beyond cholinesterase and phosphodiesterase, pyrazolyl-thiazole scaffolds have been investigated for their inhibitory activity against other enzymes with therapeutic relevance. These include cyclooxygenases (COX), 15-lipoxygenase (15-LOX), dihydrofolate reductase (DHFR), and angiotensin-converting enzyme (ACE).
In the realm of anti-inflammatory research, a series of pyrazolyl thiazolones were synthesized and evaluated for their ability to inhibit COX-1, COX-2, and 15-LOX enzymes. nih.gov The most active compounds in this series displayed COX-2 inhibitory activities comparable to the well-known drug celecoxib, with IC₅₀ values ranging from 0.09 to 0.14 µM. nih.gov These compounds also exhibited significant 15-LOX inhibitory activity, with IC₅₀ values between 1.96 and 3.52 µM. nih.gov Molecular docking studies suggested that these compounds could act as dual COX-2/LOX inhibitors. nih.gov
Furthermore, new thiophenyl-pyrazolyl-thiazole hybrids have been designed as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in microbial metabolism. acs.org Several of these hybrids showed potent inhibitory activity against M. tuberculosis DHFR, with IC₅₀ values ranging from 4.21 to 22.73 μM. acs.org
In the context of cardiovascular disease, novel thiazole-pyrazolone hybrids have been investigated as inhibitors of angiotensin-converting enzyme (ACE). nih.gov One compound in particular, 4i , was identified as a potent ACE inhibitor and demonstrated cardioprotective effects in a rat model of myocardial infarction. nih.gov
The versatility of the pyrazolyl-thiazole scaffold is also evident in its exploration as an inhibitor of human carbonic anhydrases (hCAs), which are targets for Alzheimer's disease treatment. nih.gov Thiazolyl-pyrazolines have been identified as promising inhibitors of both AChE and hCAs. nih.gov
Anti-inflammatory Activity Research
The pyrazole and thiazole nuclei are well-established pharmacophores in the development of anti-inflammatory agents. rsc.orgbohrium.comnih.govtandfonline.com The fusion of these two heterocyclic rings into a single molecular entity has been a successful strategy in the design of novel anti-inflammatory compounds. bohrium.com
A study focused on a new series of pyrazolyl thiazolones demonstrated significant anti-inflammatory activity. nih.gov The most potent compounds in this series exhibited in vitro COX-2 inhibitory activity comparable to celecoxib, with IC₅₀ values between 0.09 and 0.14 µM. nih.gov These compounds also showed considerable 15-LOX inhibitory activity (IC₅₀s from 1.96 to 3.52 µM). nih.gov In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats confirmed the anti-inflammatory efficacy of these compounds, with some showing activity superior to diclofenac (B195802) and celecoxib. nih.gov
Another research effort described the synthesis of two novel series of 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines . nih.gov Several of these compounds, namely 5a, 9a, 9b, 10b, and 12a , displayed anti-inflammatory activity comparable to indomethacin (B1671933) in both local and systemic in vivo models. nih.gov Importantly, these compounds exhibited minimal ulcerogenic effects and a high safety margin. nih.gov
The anti-inflammatory potential of pyrazolyl-thiazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX-1, COX-2, and lipoxygenases. nih.govtandfonline.com Molecular docking studies have helped to elucidate the binding interactions of these compounds with the active sites of these enzymes, providing a rationale for their observed activity. nih.gov
Antioxidant Activity Assessments
The antioxidant properties of pyrazolyl-thiazole derivatives have been a subject of significant research interest. rsc.orgnih.govnih.gov These compounds have been evaluated using various in vitro assays to determine their capacity to scavenge free radicals and reduce oxidative stress.
One of the most common methods used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . rsc.orgnih.gov In a study of pyrazolyl-thiazole derivatives of thiophene, compounds 7d and 7e showed the highest DPPH radical scavenging activity, with values of 69.4% and 72.45%, respectively, which were comparable to the standard antioxidant ascorbic acid. nih.gov Another investigation into novel thienyl-pyrazoles found that the presence of electron-donating groups, such as methyl and methoxy (B1213986) groups, on the aromatic ring enhanced the DPPH radical scavenging activity. nih.gov
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another widely used method. mdpi.com For a series of N-methyl substituted thiazole-derived polyphenolic compounds, the antioxidant capacity was evaluated using both DPPH and ABTS assays, with compounds 7j and 7k showing significantly enhanced activity compared to standard antioxidants like ascorbic acid and Trolox. mdpi.com
The hydroxyl radical scavenging assay has also been employed to assess the antioxidant potential of these compounds. rsc.orgnih.gov For the pyrazolyl-thiazole derivatives of thiophene, their antioxidant activity was confirmed through both DPPH and hydroxyl radical scavenging assays. nih.gov
Other electron transfer-based assays such as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) have also been utilized to provide a comprehensive understanding of the antioxidant mechanism of these compounds. mdpi.com
Interactive Data Table: Antioxidant Activity of Pyrazolyl-Thiazole Derivatives
| Compound/Series | Assay | Activity | Standard |
| Pyrazolyl-thiazole derivative 7d | DPPH | 69.4% scavenging | Ascorbic Acid |
| Pyrazolyl-thiazole derivative 7e | DPPH | 72.45% scavenging | Ascorbic Acid |
| N-methyl substituted thiazole 7j | DPPH & ABTS | Enhanced activity | Ascorbic Acid, Trolox |
| N-methyl substituted thiazole 7k | DPPH & ABTS | Enhanced activity | Ascorbic Acid, Trolox |
Cardiotonic Effects Research
Research into the cardiotonic effects of pyrazolyl-thiazole scaffolds has primarily focused on their ability to inhibit phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contraction. nih.gov
A notable study in this area involved a series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives. nih.gov As previously mentioned, these compounds were found to be potent inhibitors of PDE3A. The most active compound, 6d , was further evaluated for its cardiotonic activity. nih.gov The results showed that this compound selectively increased the force of contraction of isolated heart muscle preparations by 63% ± 5 at a concentration of 100 μM, with a less pronounced effect on the heart rate (an increase of 23% ± 2). nih.gov This selective inotropic effect is a desirable characteristic for a cardiotonic agent. The activity of compound 6d was comparable to that of Vesnarinone, a known cardiotonic drug. nih.gov
In another study, novel thiazole-pyrazolone hybrids were synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. nih.gov While the primary focus was on ACE inhibition, the most potent compound, 4i , was also investigated for its cardioprotective effects in a rat model of isoproterenol-induced myocardial infarction. nih.gov The study found that compound 4i improved cardiac function and prevented cardiac injury, suggesting a broader cardioprotective role for this class of compounds. nih.gov
Additionally, research on 2-arylimino-1,3-thiazole derivatives has indicated their potential for cardioprotective activity. mdpi.com One compound, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride 4c , was found to delay the development of constrictor responses in isolated rat aortic rings and showed greater activity than L-carnitine and meldonium. mdpi.com
Bradykinin (B550075) B1 Receptor Antagonism Studies
The bradykinin B1 receptor is a G-protein coupled receptor that is typically not present in healthy tissues but is rapidly induced in response to tissue injury and inflammation. It plays a significant role in mediating chronic pain and inflammation, making it an attractive target for the development of new analgesic and anti-inflammatory drugs.
While the provided search results extensively cover the cholinesterase, phosphodiesterase, anti-inflammatory, antioxidant, and cardiotonic activities of pyrazolyl-thiazole scaffolds, there is no specific information available within the provided context regarding studies on their antagonism of the bradykinin B1 receptor. Therefore, this section cannot be elaborated upon based on the given sources.
Molecular Mechanisms of Action and Target Identification
While direct studies on "4-(4-bromo-1H-pyrazol-1-yl)thiazole" are not extensively detailed in publicly available research, the molecular mechanisms of the broader pyrazolyl-thiazole class have been investigated, revealing a range of biological targets. A primary mechanism of action for many pyrazolyl-thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org The pyrazole moiety, in particular, is a privileged structure in the design of protein kinase inhibitors (PKIs) and is found in several FDA-approved drugs. dntb.gov.ua
Compounds featuring the pyrazolyl-thiazole scaffold have been identified as inhibitors of several key enzymes and signaling pathways:
Protein Kinase Inhibition: The pyrazole ring is critical for interacting with the hinge region of many protein kinases, a key interaction for ATP-competitive inhibition. nih.gov Thiazole-containing compounds have shown efficacy in inhibiting various kinases, including protein kinase B (Akt), Aurora kinases, cyclin-dependent kinases (CDKs), and B-Raf. nih.govnih.gov For instance, certain pyrazole derivatives act as potent, ATP-competitive inhibitors of Akt isoforms. nih.gov The pyrazole scaffold has been instrumental in the design of inhibitors for targets like JAK1/2, CHK1, and EGFR. researchgate.netnih.gov
EGFR/HER2 Inhibition: Some thiazolyl-pyrazoline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in breast cancer therapy. nih.gov
Phosphodiesterase 3 (PDE3) Inhibition: A series of 2-(1H-pyrazol-1-yl)-4-(phenyl)thiazole derivatives were designed and evaluated as inhibitors of human PDE3A and PDE3B, enzymes involved in cardiovascular function. nih.gov This suggests a potential role for such compounds as cardiotonic agents. nih.gov
Antimicrobial Targets: In the context of antimicrobial activity, pyrazolyl-thiazole derivatives have been studied for their interaction with targets like penicillin-binding proteins (PBPs) and sterol 14α-demethylase, which are essential for bacterial and fungal cell wall synthesis, respectively. nih.gov
Molecular docking studies have provided insights into the binding modes of these compounds. For example, the near-coplanar orientation of the pyrazole and thiazole rings can enhance π–π stacking interactions with amino acid residues in the active sites of target proteins. nih.gov Hydrogen bonding is another critical interaction that contributes to the binding affinity and inhibitory activity of these molecules. nih.gov
Table 1: Identified Molecular Targets for Pyrazolyl-Thiazole Scaffolds
| Target Class | Specific Target(s) | Associated Biological Activity |
| Protein Kinases | Akt, Aurora Kinases, CDKs, CHK1, JAK1/2, EGFR, HER2, B-Raf | Anticancer nih.govnih.govnih.gov |
| Phosphodiesterases | PDE3A, PDE3B | Cardiotonic nih.gov |
| Antimicrobial Enzymes | Penicillin-Binding Proteins (PBPs), Sterol 14α-demethylase | Antibacterial, Antifungal nih.gov |
| Other Enzymes | HIV-1 Ribonuclease H (RNase H) | Anti-HIV nih.gov |
Design Principles for Optimizing Biological Potency and Selectivity
The design of potent and selective pyrazolyl-thiazole inhibitors relies on understanding the structure-activity relationships (SAR). Modifications to the core scaffold and its substituents can significantly impact biological activity.
Key design principles include:
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring are crucial. For example, in a series of thiazolyl-pyrazoline derivatives, substitution at the C5 position of the thiazole ring was found to decrease anticancer potency. nih.gov In another study, a cyano substituent on a phenyl ring attached to the thiazole scaffold significantly enhanced anticancer activity against certain cell lines. nih.gov
Substitution on Phenyl Rings: When phenyl groups are appended to the scaffold, their substitution pattern is a key determinant of activity. Halogen substitutions, such as with chlorine or fluorine, on a phenyl ring can alter the electronic properties and steric profile of the molecule, leading to changes in binding affinity. nih.govresearchgate.net For instance, compounds with a 5-(4-methoxyphenyl)pyrazoline moiety were generally more active than those with a 5-(4-chlorophenyl)pyrazoline group in one study. nih.gov
Molecular Hybridization: The strategy of combining the pyrazole and thiazole scaffolds is itself a design principle aimed at producing molecules with enhanced or synergistic effects. researchgate.net This approach can be extended by incorporating other pharmacophores, such as thiophene, to further modulate the compound's properties and exploit complementary pharmacological benefits. nih.gov
Conformational Rigidity and Planarity: The degree of planarity between the pyrazole and thiazole rings can influence biological activity. A more coplanar structure may facilitate better π-π interactions with the target, potentially increasing potency. nih.gov
Computational methods, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, are invaluable tools in guiding the rational design of these compounds. nih.govnih.gov These approaches help predict how different structural modifications will affect binding to the target, allowing for the prioritization of compounds for synthesis and biological testing. nih.gov For example, docking studies can reveal key hydrogen bonding and hydrophobic interactions, while 3D-QSAR can quantify the effects of steric and electronic properties on activity. nih.govnih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for Pyrazolyl-Thiazole Derivatives
| Scaffold Modification | Effect on Biological Activity | Example Context |
| Substitution at C5 of Thiazole | Decreased Potency | Anticancer Activity nih.gov |
| Cyano group on Phenyl at C4 of Thiazole | Increased Potency | Anticancer Activity nih.gov |
| 4-Methoxyphenyl vs. 4-Chlorophenyl on Pyrazoline | Methoxy group showed higher activity | Anticancer Activity nih.gov |
| Halogen Substitution on Appended Phenyl Ring | Modulates Binding Affinity | Antimicrobial Activity researchgate.net |
| Maintaining Ring Coplanarity | Enhances π-π interactions with target | General Principle nih.gov |
Emerging Research Frontiers and Future Directions for 4 4 Bromo 1h Pyrazol 1 Yl Thiazole Chemistry
Novel Derivatization Strategies for Enhanced Biological and Chemical Properties
The development of new derivatives of 4-(4-bromo-1H-pyrazol-1-yl)thiazole is a key area of research aimed at enhancing its biological and chemical properties. Structure-activity relationship (SAR) studies are crucial in guiding these derivatization efforts. nih.govmdpi.com
Key Derivatization Approaches:
Substitution on the Pyrazole (B372694) and Thiazole (B1198619) Rings: The introduction of various functional groups on both the pyrazole and thiazole rings can significantly influence the molecule's properties. For instance, the addition of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, thereby affecting its interaction with biological targets. nih.gov SAR studies have shown that the position and nature of substituents are critical for activity. nih.govfrontiersin.org
Hybridization with Other Heterocycles: Combining the pyrazolyl-thiazole scaffold with other heterocyclic moieties is a promising strategy to create hybrid molecules with enhanced biological activities. nih.gov This approach aims to leverage the unique properties of each heterocyclic component to develop compounds with improved efficacy and reduced toxicity. nih.gov
Modulation of Physicochemical Properties: Derivatization can be used to fine-tune the physicochemical properties of the parent compound, such as lipophilicity and solubility. For example, the introduction of halogen atoms can increase lipophilicity, potentially leading to better cell penetration. nih.gov
Table 1: Examples of Derivatization Strategies and Their Effects
| Derivative | Modification | Observed Effect | Reference |
| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Introduction of furan (B31954) and fluorophenyl groups | High potency against various microorganisms. | nih.gov |
| 4-(4-chlorophenyl)thiazole derivatives | Introduction of a chlorophenyl group | Prominent antimicrobial activity. | nih.gov |
| Bromo-substituted compounds | Introduction of a bromine atom | Enhanced antifungal activity against A. niger. | nih.gov |
Application in Functional Materials Science
The unique structural and electronic properties of pyrazole and thiazole derivatives make them attractive candidates for applications in functional materials science. mdpi.comdergipark.org.tr
Potential Applications:
Organic Electronics: The conjugated π-system of the pyrazolyl-thiazole core suggests potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Derivatization can be used to tune the electronic properties and optimize performance.
Sensors: The ability of the pyrazole and thiazole nitrogens to coordinate with metal ions makes these compounds promising for the development of chemical sensors. mdpi.com Fluorescent pyrazole derivatives have shown potential in detecting specific ions.
Corrosion Inhibitors: Thiazole derivatives have been investigated as corrosion inhibitors due to their ability to form protective layers on metal surfaces. dergipark.org.tr The pyrazolyl-thiazole scaffold could offer enhanced corrosion inhibition properties.
Advanced Spectroscopic and Imaging Techniques for Biological Studies
Advanced analytical techniques are essential for understanding the biological behavior of this compound and its derivatives.
Key Techniques:
Fluorescence Microscopy: The development of fluorescent derivatives of this compound allows for real-time visualization of their distribution and localization within living cells. nih.govnih.gov This is crucial for understanding their mechanism of action and identifying their cellular targets. Fluorescent pyrazoline derivatives have been successfully used for bioimaging applications. nih.gov
Intravital Fluorescence Imaging: This advanced technique enables the direct imaging of fluorescent compounds in living organisms, providing valuable information on their in vivo behavior. mdpi.com
Computational Studies: Density Functional Theory (DFT) calculations are used to understand the electronic properties and predict the reactivity of these compounds. nih.gov These computational methods complement experimental data and guide the design of new derivatives with desired properties. researchgate.net
Table 2: Spectroscopic and Imaging Techniques in Pyrazolyl-Thiazole Research
| Technique | Application | Key Insights | Reference |
| Fluorescence Microscopy | Cellular localization studies | Understanding of subcellular distribution and potential targets. | nih.gov |
| Intravital Fluorescence Imaging | In vivo biodistribution | Real-time tracking of the compound in a living organism. | mdpi.com |
| Density Functional Theory (DFT) | Electronic property calculations | Prediction of reactivity and guidance for new derivative design. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of new compounds. nih.govnih.gov
Applications in Pyrazolyl-Thiazole Research:
Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity and properties of novel this compound derivatives. nih.govresearchgate.net This allows for the virtual screening of large compound libraries, saving time and resources. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. springernature.com This approach can lead to the discovery of novel scaffolds with improved efficacy and safety profiles.
Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for producing new derivatives, a process known as computer-aided synthesis design (CASD). researchgate.net
Sustainable Synthesis and Industrial Scalability Considerations
The development of green and sustainable synthetic methods is a critical aspect of modern chemistry. nih.govfrontiersin.org
Key Considerations:
Green Solvents: Utilizing environmentally benign solvents like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis process. ijsrst.comresearchgate.net
Catalyst-Free Reactions: Developing synthetic protocols that avoid the use of hazardous catalysts is a key goal of green chemistry. frontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov
One-Pot Reactions: Designing multi-step reactions to occur in a single pot minimizes waste and improves efficiency. nih.gov
Scalability: For any promising compound to be viable for industrial applications, its synthesis must be scalable to produce large quantities in a cost-effective and environmentally friendly manner.
Recent research has explored green and efficient protocols for synthesizing pyrazole-based thiazole derivatives, highlighting the use of p-TSA as a catalyst in ethanol, which offers advantages like high yields and operational simplicity. ijsrst.comresearchgate.net
Q & A
What are the recommended synthetic routes for 4-(4-bromo-1H-pyrazol-1-yl)thiazole, and how can reaction conditions be optimized?
Basic
The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with thiazole precursors. For example, reacting 4-bromo-1H-pyrazole with thiazole-forming reagents (e.g., thiourea or thioamides) under reflux conditions in ethanol or acetonitrile. Optimization parameters include:
- Temperature : Controlled heating (70–100°C) to accelerate cyclization while avoiding decomposition .
- Catalysts : Use of acetic acid or Lewis acids to enhance reaction efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
How is the compound characterized post-synthesis to confirm structural integrity?
Basic
Characterization employs a combination of analytical techniques:
- Spectroscopy : IR to confirm functional groups (e.g., C-Br at ~550 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions .
- Elemental Analysis : Matching calculated vs. experimental C/H/N/Br ratios .
- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., C-Br = 1.89–1.92 Å) .
What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?
Advanced
Challenges include handling disordered bromine atoms, twinning, and weak diffraction data. SHELXL offers solutions:
- Disorder Modeling : Split-atom refinement for overlapping electron densities .
- Twinning Detection : HKLF5 format to deconvolute overlapping reflections .
- Constraints : Restraints for bond distances/angles in low-resolution datasets .
Example: A study resolved π-π stacking (3.5–3.8 Å) using SHELXL’s PART command to model disorder .
How to analyze discrepancies in biological activity data across studies?
Advanced
Contradictions often stem from assay variability or structural analogs. Methodological approaches include:
- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., fixed cell lines or enzyme concentrations) .
- Structural Modifications : Assess bioactivity changes when substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) alter steric/electronic profiles .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities to targets (e.g., kinases) and rationalize activity differences .
What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?
Advanced
Key interactions include:
- C-H···N/F Bonds : Stabilize layers (e.g., H···N = 2.6 Å, ∠C-H···N = 145°) .
- π-π Stacking : Between thiazole and pyrazole rings (centroid distances = 3.6–3.9 Å), enhancing thermal stability .
- Halogen Bonds : Bromine participates in C-Br···π interactions (3.3–3.5 Å), affecting solubility .
These interactions correlate with melting points (e.g., 220–250°C) and logP values (~3.5), critical for bioavailability .
How to design derivatives for SAR studies targeting improved bioactivity?
Advanced
Strategies include:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the thiazole to enhance electrophilicity .
- Heterocycle Fusion : Attach triazole or benzoxazole moieties to explore π-stacking with biological targets .
- Computational Screening : Use QSAR models to prioritize derivatives with optimal LogD (2–4) and polar surface area (<90 Ų) .
Example: Derivative 9c (4-bromophenyl-thiazole) showed enhanced antimicrobial activity (MIC = 8 µg/mL) vs. parent compound (MIC = 32 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
